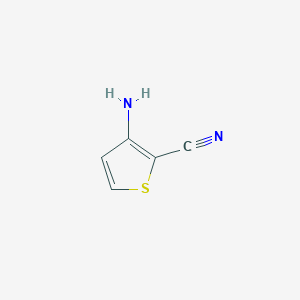

3-Aminothiophene-2-carbonitrile

Beschreibung

Significance of Thiophene (B33073) Nucleus in Organic Chemistry and Medicinal Applications

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, holds a significant position in the realms of organic and medicinal chemistry. cognizancejournal.comnih.gov Its structural similarity to benzene (B151609), in terms of physicochemical properties like boiling point, makes it a valuable bioisostere in drug design. cognizancejournal.com This similarity allows for the substitution of a benzene ring with a thiophene ring in drug candidates to modulate their biological activity. nih.gov Thiophene and its derivatives are crucial building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The thiophene ring's reactivity, characterized by its susceptibility to electrophilic substitution reactions such as nitration, halogenation, and acylation, further enhances its synthetic utility. cognizancejournal.comslideshare.net

In medicinal chemistry, the thiophene scaffold is considered a "privileged structure" due to its presence in a multitude of compounds with diverse therapeutic applications. nih.gov Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, anticancer, and antihypertensive properties. cognizancejournal.comnih.gov This wide range of biological activities has spurred extensive research into the synthesis and development of novel thiophene-based drugs. cognizancejournal.com

Role of 2-Aminothiophenes as Privileged Structures and Building Blocks

Within the vast family of thiophene derivatives, 2-aminothiophenes stand out as particularly important scaffolds in drug discovery and organic synthesis. nih.govnih.gov They are considered privileged structures because their incorporation into molecules can impart a wide range of biological activities. nih.govresearchgate.net The 2-aminothiophene moiety is a key component in several clinically used drugs, highlighting its therapeutic relevance. researchgate.netresearchgate.net

The versatility of 2-aminothiophenes extends to their role as synthetic intermediates. nih.govresearchgate.net The amino group at the 2-position and the adjacent carbon atoms of the thiophene ring provide reactive sites for further chemical modifications, enabling the construction of more complex heterocyclic systems. nih.gov This has led to their extensive use in the synthesis of thieno[2,3-d]pyrimidines and other fused heterocyclic compounds with significant pharmacological potential.

Historical Context of 3-Aminothiophene-2-carbonitrile within 2-Aminothiophene Research

The synthesis of 2-aminothiophenes gained significant momentum with the discovery of the Gewald reaction in 1961. researchgate.net This multicomponent reaction, which involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base, provides a versatile and efficient one-pot method for the preparation of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction's convenience and the ready availability of starting materials have made it a cornerstone of 2-aminothiophene synthesis. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYHCFAVOLZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446304 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56489-05-5 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminothiophene 2 Carbonitrile and Its Derivatives

Gewald Reaction: Foundational Approaches and Mechanistic Insights

First reported by Karl Gewald in 1966, the Gewald reaction involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgnih.gov The reaction's operational simplicity and the ready availability of starting materials have contributed to its widespread use. researchgate.net

Classic Gewald Reaction: Condensation of Methylene Active Nitriles, Elemental Sulfur, and Methylene Active Ketones/Aldehydes

The classical Gewald three-component reaction (G-3CR) provides a straightforward route to 2-aminothiophenes. researchgate.net It typically involves the reaction of an aldehyde or ketone, an activated nitrile, and elemental sulfur in the presence of a secondary amine base. researchgate.net This one-pot synthesis is highly valued for its efficiency in creating diverse molecular structures. nih.gov

The mechanism of the Gewald reaction has been a subject of study for many years. wikipedia.org It is now generally accepted that the initial step is a Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile. organic-chemistry.orgchemrxiv.org This is followed by the addition of elemental sulfur, cyclization, and subsequent tautomerization to form the final 2-aminothiophene product. wikipedia.org

Recent computational studies using Density Functional Theory (DFT) have provided deeper insights, suggesting the reaction begins with a Knoevenagel-Cope condensation. chemrxiv.org This is followed by the opening of the elemental sulfur ring, leading to the formation of polysulfide intermediates. The cyclization of a monosulfide intermediate, followed by aromatization, is the thermodynamic driving force of the reaction. chemrxiv.org

A variety of active methylene nitriles can be employed in the Gewald reaction, leading to different substituents at the 3-position of the thiophene (B33073) ring. mdpi.com

Malononitrile (B47326): The use of malononitrile is common and results in the formation of 3-cyano-2-aminothiophenes. researchgate.netmdpi.com However, its use can sometimes be complicated by the competing dimerization of the α,β-unsaturated nitrile intermediate. chemrxiv.org

Cyanothioacetamide: Cyanothioacetamide and its derivatives are also valuable starting materials, providing direct access to 2-aminothiophene-3-carboxamides. nih.govnih.gov This approach is often more efficient than post-synthetic modification of other Gewald products. nih.gov A wide range of functional groups are tolerated in the cyanoacetamide component, including alkenyl, alkynyl, and hydroxyl groups. nih.gov

Other activated nitriles such as cyanoacetic acid esters and benzoylacetonitrile are also frequently used, yielding the corresponding 3-alkoxycarbonyl- and 3-benzoyl-2-aminothiophenes. mdpi.com

The choice of amine base plays a crucial role in the Gewald reaction, acting as a catalyst for the initial condensation step. chemguide.co.uk Commonly used bases include secondary amines like morpholine and diethylamine, as well as tertiary amines like triethylamine (B128534). mdpi.com The base facilitates the deprotonation of the active methylene nitrile, which is a key step in the Knoevenagel condensation. chemrxiv.org

The basicity of the reaction medium is also critical for the cyclization step. nih.gov In some cases, adjusting the amount of base is necessary to drive the reaction to completion, particularly with less reactive substrates. nih.gov While stoichiometric or even excess amounts of base have traditionally been used, recent developments have shown that catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, can be highly effective. thieme-connect.com

Table 1: Common Amine Bases in the Gewald Reaction

| Amine Base | Type | Typical Role |

| Dimethylamine | Secondary | Catalyst |

| Morpholine | Secondary | Catalyst |

| Triethylamine | Tertiary | Catalyst |

| Diethylamine | Secondary | Catalyst |

In a move towards more environmentally friendly synthetic methods, solvent-free approaches to the Gewald reaction have been developed using mechanochemistry. mdpi.comresearchgate.net High-speed ball milling (HSBM) or high-speed vibration milling (HSVM) has been successfully employed to carry out the reaction, often with reduced reaction times and in good yields. mdpi.comresearchgate.netrub.de This technique involves shaking the reagents together in a vessel with a milling ball at high speeds, providing the necessary energy for the reaction to occur without a solvent. mdpi.comchemrxiv.org This method is not only greener but can also enhance the reaction rate. mdpi.com In some instances, the Gewald reaction under ball-milling conditions can be performed with only a catalytic amount of base and under aerobic conditions. mdpi.com

Modifications and Improvements of the Gewald Reaction for Diverse Substrates

The scope of the Gewald reaction has been expanded through various modifications to accommodate a wider range of substrates and to synthesize more complex thiophene derivatives. mdpi.comresearchgate.netnih.gov

One notable modification involves the use of α-mercaptoaldehydes or α-mercaptoketones in place of elemental sulfur and a carbonyl compound. mdpi.com Another variation utilizes 1,4-dithiane-2,5-diols as substitutes for α-mercaptoaldehydes. mdpi.comresearchgate.netnih.gov These modifications allow for the synthesis of 3-acetyl-2-aminothiophenes, which were not accessible through the classical Gewald reaction. mdpi.comresearchgate.netnih.gov

Furthermore, the reaction conditions can be tailored to favor the formation of specific isomers when using unsymmetrical ketones. researchgate.net By introducing a leaving group on one of the α-carbons of a methyl ketone, the regioselectivity of the reaction can be controlled. researchgate.net Microwave irradiation has also been shown to be beneficial, often leading to improved yields and shorter reaction times. wikipedia.org

Application of Lewis Acid Catalysts

Recent approaches to the synthesis of aminothiophenes have explored the use of Lewis acid catalysts, particularly in the recyclization of donor-acceptor cyclopropanes. Treatment of these cyclopropanes with reagents such as ammonium thiocyanate (NH₄SCN), thiourea, or tetrathiomolybdates, catalyzed by a Lewis acid, can yield aminothiophene structures. wikipedia.orgderpharmachemica.com However, these methods can be associated with drawbacks such as extended reaction times and the need for specialized starting materials and catalysts. wikipedia.orgderpharmachemica.com

Use of Inorganic Bases (e.g., Sodium Bicarbonate, Sodium Hydroxide, Sodium Carbonate)

Inorganic bases are commonly employed in the synthesis of thiophene derivatives. In the context of preparing precursors for 3-aminothiophene-2-carbonitrile, such as trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, inorganic bases like potassium hydroxide (KOH) and sodium carbonate (Na₂CO₃) have proven effective. For instance, the use of a 10% aqueous KOH solution as a catalyst has been shown to dramatically shorten reaction times to within 1-2 minutes in certain synthetic pathways. derpharmachemica.com

In a modified Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, inorganic bases such as sodium bicarbonate, sodium hydroxide, and sodium carbonate have been utilized as alternatives to traditional organic bases like morpholine, pyridine, and triethylamine. nih.gov For example, a suspension of the appropriate ylidene and elemental sulfur in tetrahydrofuran (B95107), when treated with a sodium bicarbonate solution, can yield the desired aminothiophene-3-carbonitrile derivative. nih.gov

The table below summarizes the effect of different inorganic bases on the yield of a model reaction for the synthesis of a dihydrothiophene precursor.

| Catalyst | Temperature (°C) | Yield (%) |

| 10% aq KOH | 25 | 37 |

| K₂CO₃ | 25 | 58 |

| K₂CO₃ | 40-50 | 70 |

| Na₂CO₃ | 40-50 | 74 |

Data sourced from studies on the synthesis of trans-2-amino-4-(2-chlorophenyl)-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile. derpharmachemica.com

Heterogeneous Phase Organic Reactions

Heterogeneous catalysis offers advantages in terms of catalyst recovery and product purification. In the broader context of aminothiophene synthesis, various heterogeneous catalysts have been investigated, primarily for the Gewald reaction which typically yields 2-aminothiophenes. These include the use of metal oxides and functionalized polymer fibers. For instance, an N-methylpiperazine-functionalized polyacrylonitrile fiber has been used as a recyclable catalyst for the synthesis of 2-aminothiophene derivatives. While these examples showcase the potential of heterogeneous catalysis in thiophene synthesis, specific applications for the direct synthesis of this compound are less commonly reported.

Alternative Synthetic Routes to this compound Scaffolds

Beyond direct catalytic methods, alternative synthetic strategies involving Michael-type additions and subsequent intramolecular cyclizations are pivotal in constructing the this compound core.

Michael-Type Addition and Intramolecular Cyclization

This powerful two-step sequence involves the initial conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular ring-closing reaction to form the thiophene ring.

A notable route to precursors of this compound involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. wikipedia.orgderpharmachemica.com This reaction proceeds through the formation of a Michael adduct, which then undergoes intramolecular cyclization to yield trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. wikipedia.org The subsequent aromatization of these dihydrothiophene intermediates can lead to the desired this compound derivatives. The mechanism of the cyclization of the Michael adduct can proceed via two different pathways: a one-step intramolecular nucleophilic substitution of the thiocyanate group or a nucleophilic addition to the thiocyanate carbon followed by elimination. wikipedia.org

An alternative and effective approach involves the Michael-type addition of cyanothioacetamide to α-bromochalcones. wikipedia.orgderpharmachemica.com This reaction is followed by an intramolecular cyclization to afford the same trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile intermediates. wikipedia.org This method provides a convergent pathway to the thiophene scaffold, starting from readily available materials.

The following table provides examples of yields for the synthesis of various dihydrothiophene derivatives using this Michael addition approach.

| Aryl Group (Ar) | Yield (%) |

| 2-Chlorophenyl | 74 |

| Furyl | 62 |

| 4-Chlorophenyl | 70 |

| 4-Bromophenyl | 68 |

Data represents yields for the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. derpharmachemica.com

Reactions Involving Ketene Dithioacetals

The synthesis of 2-aminothiophenes can proceed through intermediates like ketene N,S-acetals. One described pathway involves the treatment of a starting compound with phenyl isothiocyanate in dimethylformamide (DMF) with potassium hydroxide. This is followed by the addition of dimethyl sulfoxide (DMSO) to yield a ketene N,S-acetal derivative. tubitak.gov.tr This intermediate can then undergo further reactions, such as cyclization, to form the desired thiophene ring system. For instance, the condensation of an intermediate salt ketene N,S-acetal with a halide such as ethyl bromoacetate or chloroacetonitrile (B46850) can lead to an aminothio-acetal. This species can then undergo a Dieckmann-type cyclization in a basic medium at room temperature to form the thiophene ring. umich.edu

Three-Component Condensation Reactions

Three-component reactions represent a highly efficient and atom-economical strategy for synthesizing complex molecules like 2-aminothiophene derivatives in a single step. This approach is a cornerstone of the widely used Gewald reaction. organic-chemistry.org

A common variant involves the one-pot condensation of a ketone, an active methylene nitrile (such as malononitrile or cyanoacetamide), and elemental sulfur in the presence of a base. tubitak.gov.trnih.gov Various catalysts, including L-proline, nano-ZnO, and MgO-CeO2 nanocomposites, have been employed to facilitate this transformation under different conditions, including in solvents like ethanol or even under solvent-free conditions. organic-chemistry.orgnih.gov

For example, researchers have utilized ZnO nanoparticles as an effective catalyst for the reaction between aldehydes or ketones, malononitrile, and elemental sulfur at 100°C, affording 2-aminothiophenes in yields ranging from 37% to 86%. nih.gov Another study reported the synthesis of 2-(2-aminothiophene)-benzimidazoles through a three-component reaction of specific nitriles, aldehydes, and elemental sulfur with piperidine in refluxing ethanol, achieving yields of 69–86%. nih.gov

The following table details examples of three-component reactions for the synthesis of 2-aminothiophene derivatives.

| Carbonyl Component | Nitrile Component | Sulfur Source | Catalyst/Base | Solvent | Yield (%) |

| Various Aldehydes/Ketones | Malononitrile | Elemental Sulfur | Nano-ZnO | None | 37-86 |

| Various Aldehydes | Substituted Nitriles | Elemental Sulfur | Piperidine | Ethanol | 69-86 |

| Various Ketones | Cyanoacetamide | Elemental Sulfur | MgO-CeO2 | Ethanol | 76-89 |

Utilizing Specific Starting Materials (e.g., 6-aminouracil)

The versatility of the 2-aminothiophene synthesis is demonstrated by its application to complex starting materials. For instance, a this compound derivative has been synthesized starting from 6-aminouracil. The reaction is proposed to proceed via a Gewald-type mechanism. This process begins with the condensation of malononitrile with an acetamide ketone, which is a Knoevenagel-Cope condensation. The resulting product is then thiolated at the active methyl group using elemental sulfur, which is followed by ring closure to form the final thiophene derivative.

Synthetic Approaches for Partially Saturated Analogs (2-amino-4,5-dihydrothiophenes, ADHTs)

While the classic Gewald reaction typically yields fully aromatic 2-aminothiophenes, significant research has focused on synthesizing their partially saturated analogs, 2-amino-4,5-dihydrothiophenes (ADHTs). nih.gov These compounds are valuable building blocks for more complex heterocyclic systems. nih.gov

One effective method for preparing trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. nih.gov An alternative and complementary route is the Michael-type addition of cyanothioacetamide to α-bromochalcones, which is followed by an intramolecular cyclization to yield the ADHTs. nih.govnih.gov

Researchers have optimized conditions for a three-component approach to ADHTs, reacting an aldehyde, α-thiocyanatoacetophenone, and cyanothioacetamide. acs.org The use of aqueous sodium carbonate as a catalyst at 40–50 °C has been shown to provide good yields (62–74%). acs.org Other strategies for accessing functionalized ADHTs include the domino reaction of 1,3-thiazolidinedione with active methylene nitriles, amines, and aromatic aldehydes, as well as the reaction of 2-cyanothioacrylamide with pyridinium or sulfonium ylides. nih.govacs.org

The table below summarizes the synthesis of various ADHTs from the reaction of α-thiocyanatoacetophenone and 3-aryl-2-cyanothioacrylamides. acs.org

| Aldehyde Precursor for Thioacrylamide | Catalyst | Temperature (°C) | Yield (%) |

| 2-Chlorobenzaldehyde | 10% aq. KOH | 25 | 35 |

| 2-Chlorobenzaldehyde | aq. Na2CO3 | 40-50 | 74 |

| Furfural | 10% aq. KOH | 25 | 37 |

| Furfural | aq. Na2CO3 | 40-50 | 62 |

| 4-Methylbenzaldehyde | aq. Na2CO3 | 40-50 | 72 |

| 4-Methoxybenzaldehyde | aq. Na2CO3 | 40-50 | 70 |

Advanced Spectroscopic and Crystallographic Characterization of 3 Aminothiophene 2 Carbonitrile and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel thiophene (B33073) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy offer complementary information regarding the connectivity, functional groups, mass, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, APT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-aminothiophene-2-carbonitrile derivatives, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the chemical environment of protons and carbons. For instance, in 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, the ¹H NMR spectrum shows a signal at δ = 4.85 ppm corresponding to the two protons of the amino group (NH₂) and another signal at δ = 6.27 ppm for the proton at position 5 of the thiophene ring researchgate.net. The chemical shifts in ¹³C NMR spectra provide information on different carbon atoms, including quaternary carbons which are often weak in intensity .

2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR experiments are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are J-coupled, typically within two to three bonds of each other, helping to map out proton-proton networks within the molecule acs.orgalfa-chemistry.com.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs, providing unambiguous assignment of carbons bearing protons acs.orgalfa-chemistry.com.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons over two to four bonds acs.orgalfa-chemistry.com. This is particularly useful for assigning quaternary carbons (those without attached protons) by observing their correlations with nearby protons acs.orgalfa-chemistry.com. For example, HMBC can confirm assignments by showing correlations between methoxy protons and the carbon of the aromatic ring to which it is attached mdpi.com.

Together, these NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the synthesized structure of this compound derivatives.

Table 1: Representative NMR Data for a this compound Derivative.

| Technique | Observed Correlation/Shift | Interpretation |

|---|---|---|

| ¹H NMR | Signal at δ ≈ 4.85 ppm | Protons of the primary amine (NH₂) group researchgate.net. |

| Signal at δ ≈ 6.27 ppm | Proton at the C5 position of the thiophene ring researchgate.net. | |

| ¹³C NMR | Signals in the range of δ 100-160 ppm | Carbons of the thiophene and any attached aromatic rings. |

| COSY | Cross-peak between adjacent protons | Shows H-H J-coupling, establishing connectivity. |

| HSQC | Cross-peak between a proton and a carbon signal | Identifies directly bonded C-H pairs. |

| HMBC | Cross-peak between a proton and a distant carbon | Establishes long-range (2-4 bond) C-H connectivity, crucial for assigning quaternary carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key structural motifs.

The most significant vibrational bands include:

N-H Stretching: The amino (NH₂) group typically shows stretching vibrations in the region of 3500–3300 cm⁻¹ masterorganicchemistry.com.

C≡N Stretching: A sharp and characteristic absorption band for the nitrile (C≡N) group is observed. In conjugated systems, this peak appears around 2200-2230 cm⁻¹, while in non-conjugated systems it can be found at slightly higher wavenumbers (2235–2245 cm⁻¹) . The presence of this band is a clear indicator of the carbonitrile functionality masterorganicchemistry.com.

C-H Stretching: Aromatic C-H stretching vibrations in thiophene rings are typically observed in the 3100–3000 cm⁻¹ region researchgate.net.

Ring Vibrations: The thiophene ring itself gives rise to several characteristic C=C and C-S stretching vibrations. C=C stretching bands are found in the 1600-1400 cm⁻¹ region, while the C-S stretching mode often appears at lower wavenumbers, around 710-687 cm⁻¹ researchgate.netmdpi.com.

These characteristic peaks provide clear and rapid confirmation of the functional groups integral to the this compound structure.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (N-H) | Stretching | 3500 - 3300 | masterorganicchemistry.com |

| Nitrile (C≡N) | Stretching | 2245 - 2200 | masterorganicchemistry.com |

| Aromatic (C-H) | Stretching | 3100 - 3000 | researchgate.net |

| Thiophene Ring (C=C) | Stretching | 1600 - 1400 | researchgate.net |

Mass Spectrometry (MS, GC-MS, ESI-HRMS, Electron Impact Mass Spectrometry)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods are employed for the analysis of this compound and its derivatives.

Electron Impact Mass Spectrometry (EI-MS): This technique provides information on the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of volatile derivatives, providing both retention time from the GC and a mass spectrum from the MS for compound identification. For methyl 3-amino-4-methylthiophene-2-carboxylate, a derivative, the top mass-to-charge ratio (m/z) peaks were observed at 139 and 171 researchgate.net.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI is a soft ionization technique suitable for polar and less volatile compounds. When coupled with a high-resolution mass analyzer, it can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule. This is crucial for confirming the identity of newly synthesized compounds.

The combination of these mass spectrometry techniques provides definitive evidence for the molecular weight and chemical formula of this compound derivatives.

Table 3: Mass Spectrometry Data for a this compound Derivative.

| Technique | Ionization Method | Information Obtained | Example m/z |

|---|---|---|---|

| MS | Electron Impact (EI) | Molecular Ion (M⁺) and fragmentation pattern | [M⁺] corresponding to the molecular weight |

| GC-MS | Electron Impact (EI) | Separation and identification of volatile compounds | 171, 139 researchgate.net |

| ESI-HRMS | Electrospray Ionization (ESI) | Precise mass for elemental formula determination | [M+H]⁺ or [M-H]⁻ |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum provides insights into the electronic structure and conjugation within the molecule.

For compounds like this compound, which contain a conjugated system of pi (π) electrons, electronic transitions such as π → π* and n → π* are expected mdpi.com.

π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands and are characteristic of conjugated systems like the thiophene ring.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding (n) electron (from the nitrogen or sulfur heteroatoms) to an anti-bonding π* orbital. These transitions usually result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The modification of graphitic carbon nitride with 2-aminothiophene-3-carbonitrile (B183302) has been shown to enhance n → π* electronic transitions, which can improve light utilization efficiency mdpi.com. The exact position of the absorption maximum (λmax) can be influenced by the solvent and the specific substituents on the thiophene ring.

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, conformation, and details about intermolecular interactions that govern the crystal packing.

Determination of Molecular Structure and Conformation (e.g., E-isomer)

Single-crystal X-ray diffraction analysis provides a wealth of structural information for this compound derivatives.

Molecular Structure: Crystallographic studies confirm the connectivity of atoms and provide accurate measurements of bond lengths and angles. For example, in methyl-3-aminothiophene-2-carboxylate, C–S, C–N, and C=O bond lengths were determined to be in the ranges of 1.7113(19)–1.7395(16) Å, 1.347(2)–1.354(2) Å, and 1.219(2)–1.226(2) Å, respectively.

Conformation: The technique reveals the preferred conformation of the molecule in the solid state. In many 2-aminothiophene derivatives, intramolecular hydrogen bonds, such as between the amino group and a carbonyl substituent, play a significant role in stabilizing a planar conformation.

Stereochemistry: For derivatives with double bonds, X-ray crystallography can unambiguously determine the stereochemistry, such as identifying the thermodynamically stable Z or E isomers. For example, the structure of certain dicyanorhodanine-functionalized thiophenes was confirmed to be the Z-isomer through single-crystal X-ray analysis.

Crystal Packing: The analysis also elucidates how molecules are arranged in the crystal lattice. This packing is often dictated by intermolecular interactions like hydrogen bonds (e.g., N–H···O, N–H···N) and weaker interactions (e.g., C–H···S), which can lead to the formation of chains or more complex three-dimensional networks.

Table 4: Crystallographic Data for a Representative 3-Aminothiophene Derivative.

| Parameter | Description | Typical Finding | Reference |

|---|---|---|---|

| Crystal System | The symmetry system of the unit cell | Monoclinic, Orthorhombic | |

| Space Group | The specific symmetry group of the crystal | P2₁/c, Pna2₁ | |

| Bond Lengths (Å) | Precise distances between bonded atoms | C-S: ~1.7 Å, C-N: ~1.35 Å | |

| Conformation | Spatial arrangement of atoms | Often planar due to intramolecular H-bonding | |

| Isomerism | Geometric configuration | Confirmation of E/Z isomers |

| Intermolecular Forces | Non-covalent interactions governing packing | N–H···O and N–H···N hydrogen bonds | |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-amino-4-methylthiophene-2-carboxylate |

| 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile |

| Methyl-3-aminothiophene-2-carboxylate |

Analysis of Bond Lengths and Angles

The molecular geometry of this compound and its derivatives has been extensively studied using single-crystal X-ray diffraction, revealing bond lengths and angles that are generally within expected ranges for similar structures nih.govtandfonline.com.

In the case of methyl-3-aminothiophene-2-carboxylate, a closely related derivative, structural determination showed that the C–S bond lengths are in the range of 1.7113(19)–1.7395(16) Å. The C–N bonds of the amino group fall within 1.347(2)–1.354(2) Å, while the C–O bonds of the carboxylate group range from 1.344(2)–1.446(2) Å mdpi.com. The carbonyl C=O bond lengths were observed at 1.226(2), 1.222(2), and 1.219(2) Å, with the variation attributed to strong hydrogen bonding interactions mdpi.com.

For other derivatives, such as 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile, the key azomethine bond lengths C=N, C5—C6, and N4—C4 were determined to be 1.2795 (18) Å, 1.463 (2) Å, and 1.3869 (18) Å, respectively nih.gov. In 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile, the C(sp²)–C(sp²) bond lengths within the carbonitrile fragments were found to be slightly different, at 1.417 (2) Å and 1.403 (2) Å, a difference potentially influenced by electron donation from the sulfur atom nih.gov.

These precise measurements are fundamental to understanding the electronic structure and reactivity of these heterocyclic compounds.

Table 1: Selected Bond Lengths in this compound Derivatives

| Compound/Fragment | Bond | Bond Length (Å) | Reference |

| Methyl-3-aminothiophene-2-carboxylate | C–S | 1.7113(19) – 1.7395(16) | mdpi.com |

| C–N (amino) | 1.347(2) – 1.354(2) | mdpi.com | |

| C=O | 1.219(2) – 1.226(2) | mdpi.com | |

| 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile | C=N (azomethine) | 1.2795 (18) | nih.gov |

| C5–C6 | 1.463 (2) | nih.gov | |

| N4–C4 | 1.3869 (18) | nih.gov | |

| 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile | C2–C6 (carbonitrile) | 1.417 (2) | nih.gov |

| C4–C5 (carbonitrile) | 1.403 (2) | nih.gov |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The supramolecular architecture of this compound derivatives is predominantly governed by a network of intermolecular interactions, which dictates their crystal packing. Hydrogen bonding is a key feature, with N-H···O and N-H···N interactions being particularly significant.

In crystals of methyl-3-aminothiophene-2-carboxylate, strong N–H⋯O and N–H⋯N hydrogen bonds are the primary forces responsible for the crystal packing mdpi.com. Molecules are linked by intermolecular N–H⋯O hydrogen bonds, forming infinite chains mdpi.commdpi.com. These chains are further joined by N–H⋯N interactions into double chains mdpi.com. Similarly, in the crystal structure of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, molecules are linked into layers by intermolecular N—H⋯N hydrogen bonds nih.govresearchgate.net. In other derivatives, N-H···O hydrogen bonds can link molecules into distinct ring motifs or chains nih.govtandfonline.comresearchgate.net.

Furthermore, π-π stacking interactions are frequently observed. In 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, π-π stacking interactions involving adjacent pyridine and thiophene rings, with a centroid–centroid distance of 3.537 (3) Å, contribute to the layered structure nih.govresearchgate.net. In 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile, molecules stack along the crystallographic axis, forming weak π–π interactions between translationally related thiophene rings with a centroid–centroid distance of 3.8451 (8) Å nih.gov. These varied non-covalent interactions collectively define the stability and solid-state properties of these compounds.

Dihedral Angle Analysis in Fused Ring Systems

Dihedral angle analysis is crucial for defining the three-dimensional conformation of fused-ring derivatives of this compound, particularly in thieno[2,3-b]pyridine (B153569) systems. The planarity of these molecules significantly influences their crystal packing and potential biological activity.

In many derivatives, the fused thiophene and pyridine rings are nearly coplanar. For example, in 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, the molecule is almost planar, with a small dihedral angle of 1.38 (4)° between the thiophene and pyridine rings nih.govresearchgate.net. This high degree of planarity facilitates the formation of π-π stacking interactions, which contribute to the stability of the crystal lattice nih.govresearchgate.net.

However, when substituted with bulky groups, significant twisting can occur. In one benzothiophene derivative, the thiophene ring system is almost orthogonal to an attached phenyl ring, subtending a dihedral angle of 88.1 (1)° researchgate.netnih.gov. In another thiophene derivative, the mean planes of the thiophene ring system make varied dihedral angles of 0.3 (2)°, 33.3 (2)°, and 25.2 (2)° with three different phenyl rings nih.gov. This demonstrates how the orientation of substituents can dramatically alter the molecular conformation. Similarly, in a derivative featuring a pyridine moiety, the planes described by the thiophene and pyridine rings form a dihedral angle of 3.89 (7)°, indicating a high degree of coplanarity nih.gov.

Table 2: Dihedral Angles in Selected Thiophene Derivatives

| Compound | Rings Compared | Dihedral Angle (°) | Reference |

| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | Thiophene and Pyridine | 1.38 (4) | nih.govresearchgate.net |

| 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile | Thiophene and Pyridine | 3.89 (7) | nih.gov |

| A Benzothiophene Derivative | Thiophene and Phenyl | 88.1 (1) | researchgate.netnih.gov |

| A Phenyl-substituted Thiophene Derivative | Thiophene and Phenyl Ring 1 | 0.3 (2) | nih.gov |

| Thiophene and Phenyl Ring 2 | 33.3 (2) | nih.gov | |

| Thiophene and Phenyl Ring 3 | 25.2 (2) | nih.gov |

Hirshfeld Surface and Reduced Density Gradient (RDG) Analysis

Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are powerful computational tools used to visualize and quantify intermolecular interactions within the crystal lattice of this compound and its derivatives.

Hirshfeld surface analysis maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal. The normalized contact distance (d_norm) is frequently mapped onto this surface, where red spots highlight intermolecular contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds nih.govnih.goviucr.org. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, analysis of thiophene derivatives reveals the percentage contributions of H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and other contacts to the total Hirshfeld surface area, offering a detailed picture of the crystal packing forces nih.govtandfonline.comiucr.org.

Reduced Density Gradient (RDG) analysis provides a method for identifying and visualizing non-covalent interactions (NCI) in real space based on the electron density (ρ) and its first derivative jussieu.frprotheragen.aimdpi.com. Plotting the RDG against the electron density reveals characteristic peaks at low-density regions that correspond to non-covalent interactions jussieu.fr. In the study of methyl-3-aminothiophene-2-carboxylate, RDG analysis was used to verify the presence of N–H⋯O and N–H⋯N hydrogen bonds, as well as other weak interactions that stabilize the crystal packing mdpi.com. The resulting 3D NCI plots use a color scale to differentiate the nature of the interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive effects mdpi.com. These analyses confirm that dispersion energy is often the dominant stabilizing force in the crystal packing of these compounds mdpi.com.

Elemental Analysis

Elemental analysis is a fundamental technique used to confirm the empirical formula of newly synthesized this compound derivatives. This method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared against the theoretically calculated values based on the proposed molecular formula.

For a range of novel thieno[2,3-b]pyridine and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, elemental analysis has been routinely performed. The experimental results for C, H, N, and S typically show close agreement with the calculated values, generally falling within a narrow margin of ±0.4%, which is considered the standard for confirming the purity and identity of the compounds nih.govmdpi.comekb.eg. This confirmatory data is a critical component in the characterization of these molecules, complementing spectroscopic and crystallographic evidence.

Table 3: Example Elemental Analysis Data for Thiophene Derivatives

| Compound Formula | Element | Calculated (%) | Found (%) | Reference |

| C₁₇H₈BrN₃O₂S | C | 51.27 | 51.15 | mdpi.com |

| H | 2.02 | 1.95 | mdpi.com | |

| Br | 20.06 | 20.00 | mdpi.com | |

| N | 10.55 | 10.42 | mdpi.com | |

| S | 8.05 | 7.87 | mdpi.com | |

| C₁₄H₇BrN₂OS | C | 50.77 | 50.66 | mdpi.com |

| H | 2.13 | 2.18 | mdpi.com | |

| Br | 24.13 | 24.07 | mdpi.com | |

| N | 8.46 | 8.41 | mdpi.com | |

| S | 9.68 | 9.75 | mdpi.com | |

| C₂₀H₁₆N₈O₁₀S₂ | C | 40.54 | 40.53 | ekb.eg |

| H | 2.72 | 2.74 | ekb.eg | |

| N | 18.91 | 18.90 | ekb.eg | |

| S | 10.82 | 10.81 | ekb.eg |

Theoretical and Computational Studies of 3 Aminothiophene 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating various aspects of 3-aminothiophene-2-carbonitrile chemistry. These computational techniques allow for the investigation of molecular structures, reaction pathways, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for studying the mechanisms of reactions involving aminothiophene derivatives. acs.orgmdpi.com For instance, DFT calculations have been employed to investigate the formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. acs.org These studies help in understanding the intricacies of reaction pathways, such as the Michael-type addition followed by intramolecular cyclization. acs.org

One notable study utilized the r2SCAN-3c composite approach, which combines the r2SCAN functional with a modified triple-zeta basis set (mTZVPP), along with dispersion and counterpoise corrections, to model the reaction mechanism. acs.orgnih.gov This level of theory has been successful in determining the most plausible reaction pathways by calculating the geometries and Gibbs free energies of intermediates and transition states. acs.orgnih.gov The calculations can distinguish between different potential mechanisms, such as an intramolecular SN2 pathway versus an addition-elimination pathway, and can explain the observed stereoselectivity of the products. nih.gov

Transition State Determination and Reaction Pathway Analysis

A crucial aspect of understanding reaction mechanisms is the identification and characterization of transition states. acs.org Computational methods allow for the precise location of transition state structures on the potential energy surface. acs.org The validity of a found transition state is confirmed by the presence of a single imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. acs.orgnih.gov

Calculation of Vibrational Frequencies and Gibbs Free Energy

The calculation of vibrational frequencies serves a dual purpose in computational chemistry. Firstly, it is used to characterize stationary points on the potential energy surface; minima (stable molecules and intermediates) have all real frequencies, while transition states have one imaginary frequency. acs.orgnih.gov Secondly, these frequencies are used to compute thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and entropy, which are then used to calculate the Gibbs free energy of each species. nih.govscielo.br

The Gibbs free energy is a critical parameter for determining the spontaneity and equilibrium position of a reaction. youtube.com By comparing the Gibbs free energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. nih.govscielo.br These profiles provide a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov For instance, calculations have shown that the difference in Gibbs free energy between diastereomeric intermediates can be very small, indicating that both can coexist in the reaction mixture. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory provides valuable insights into the reactivity and electronic properties of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. icm.edu.pl

For aminothiophene derivatives, FMO analysis can be used to predict the sites of electrophilic and nucleophilic attack. tubitak.gov.tr The distribution of the HOMO and LUMO across the molecule highlights the regions that are most likely to participate in chemical bonding. This information is crucial for understanding the regioselectivity of reactions and for designing new synthetic routes.

| Parameter | Value |

| HOMO Energy | [Data not available in search results] |

| LUMO Energy | [Data not available in search results] |

| HOMO-LUMO Gap | [Data not available in search results] |

| No specific HOMO-LUMO energy values for this compound were found in the provided search results. The table is included as a template. |

Conformational Analysis of Diastereomers

When a reaction can produce multiple stereoisomers, such as diastereomers, computational methods can be used to predict the most stable conformations and the relative energies of these isomers. nih.gov For intermediates in the synthesis of dihydrothiophenes, which can contain multiple asymmetric centers, a preliminary conformational analysis is performed to find the lowest energy structures for each diastereomer. acs.orgnih.gov

This analysis is crucial because the subsequent reaction pathway and the stereochemistry of the final product can be highly dependent on the conformation of the intermediate. nih.gov For example, steric hindrance in one diastereomer might prevent a certain reaction pathway, such as an SN2 reaction, from occurring, while it is favored in another diastereomer. nih.gov These computational findings can explain the experimentally observed stereochemical outcomes of a reaction. nih.gov

Molecular Dynamics Studies

While the provided search results primarily focus on quantum chemical calculations, molecular dynamics (MD) simulations represent another powerful computational tool for studying molecular systems. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems, such as conformational changes, solvent effects, and the interactions between molecules.

For a molecule like this compound, MD simulations could be employed to study its behavior in different solvent environments, its interaction with biological macromolecules, or the dynamics of its aggregation. While no specific molecular dynamics studies on this compound were found in the search results, this remains a potential area for future computational investigation.

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a pivotal computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule, typically a protein. This method has been extensively applied to derivatives of this compound to elucidate their potential as therapeutic agents by understanding their interactions with various biological targets at a molecular level. These studies are crucial in rational drug design, providing insights into the structure-activity relationships (SAR) that govern the inhibitory potential of these compounds.

A significant body of research has focused on docking this compound derivatives against a range of enzymes and receptors implicated in diseases such as cancer, microbial infections, and viral illnesses. These computational analyses have successfully identified key structural features and substituent patterns that enhance the binding affinity and selectivity of these derivatives for their respective targets.

For instance, derivatives of 2-aminothiophene-3-carbonitrile (B183302) have been investigated as potential inhibitors of enzymes crucial for cancer cell proliferation and survival. nih.govnih.gov Molecular docking studies have revealed that these compounds can effectively fit into the ATP-binding pockets of various kinases, which are often dysregulated in cancer. ed.ac.ukacs.org The amino group and the cyano group of the thiophene (B33073) core frequently participate in hydrogen bonding interactions with key amino acid residues in the active site, while the substituents at other positions of the thiophene ring can be modified to optimize hydrophobic and van der Waals interactions.

In the context of antimicrobial drug discovery, molecular docking has been employed to assess the binding of this compound derivatives to essential microbial enzymes. For example, studies have explored their interactions with bacterial enzymes like tyrosyl-tRNA synthetase, revealing the potential for these compounds to act as antimicrobial agents. researchgate.net Similarly, their inhibitory activity against fungal enzymes has also been investigated through docking simulations. mdpi.com

Furthermore, the potential of aminothiophene-carbonitrile derivatives as antiviral agents has been explored using molecular docking. These studies have targeted viral proteins such as the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus, with results indicating favorable binding affinities and interaction patterns that suggest inhibitory potential. uj.ac.za

The following tables summarize the findings from various molecular docking studies on this compound derivatives, detailing the biological targets, the specific derivatives studied, and their predicted binding affinities and key interactions.

Table 1: Molecular Docking of this compound Derivatives against Cancer-Related Targets

| Derivative | Biological Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones | Human Lactate Dehydrogenase A | -127 to -171 (MolDock Score) | Not specified | nih.gov |

| 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Not specified | Not specified | acs.org |

| Thieno[2,3-d]pyrimidine (B153573) derivatives | FLT3 Kinase (4XUF) | Not specified | Not specified | mdpi.com |

| Thiophene carboxamide derivatives | VEGFR-2 | Not specified | Not specified | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | EGFRWT and EGFRT790M | Not specified | Met793 | nih.govnih.gov |

Table 2: Molecular Docking of this compound Derivatives against Microbial and Viral Targets

| Derivative | Biological Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Phenylethylamine derivatives of 4-methyl-3-(propylamino)thiophene-2-carboxylic acid | S. aureus tyrosyl-tRNA synthetase | Not specified | Not specified | researchgate.net |

| 2-amino-4-phenylthiophene-3-carbonitrile and 2-amino-4-(p-chlorophenyl)thiophene-3-carbonitrile | RNA-dependent RNA polymerase (NS5B) of Hepatitis B and C | > -6.10 | Not specified | uj.ac.za |

| 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives | Nicotinate mononucleotide adenylyltransferase (Bacillus anthracis) | -10.75 to -11.12 | Not specified | researchgate.net |

| Substituted thieno[2,3-b]thiophenes | Dihydrofolate reductase (C. albicans) (4HOF) | Not specified | Ile9, Glu32, Phe36, Ile112, Tyr118 | mdpi.com |

| Amino acids-substituted thiophene[3,2-d]pyrimidine derivatives | HIV-1 Reverse Transcriptase | Not specified | Not specified | mdpi.com |

These molecular docking studies consistently demonstrate the potential of the this compound scaffold as a versatile platform for the design of novel inhibitors for a wide array of biological targets. The insights gained from these computational models are invaluable for guiding the synthesis of more potent and selective derivatives with improved therapeutic profiles.

Reactivity and Derivatization of 3 Aminothiophene 2 Carbonitrile

Reactions at the Amino Group (C-3 Position)libretexts.org

The amino group at the C-3 position of the 3-aminothiophene-2-carbonitrile ring is a key site for chemical modifications. Its nucleophilic character drives a variety of reactions, enabling the synthesis of a plethora of functionalized thiophene (B33073) derivatives.

Acylation Reactions (e.g., N-acylation)acs.org

The amino group of this compound readily undergoes acylation reactions to form N-acyl derivatives. This transformation is a common strategy to introduce various functional groups and build more complex molecular architectures.

A typical acylation process involves the reaction of this compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. For instance, the N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid has been successfully employed to synthesize novel amide compounds. acs.org In one study, 2-(thiophen-2-yl)acetic acid was first activated by converting it into 2-(thiophen-2-yl)acetyl chloride using thionyl chloride. acs.org This activated acyl chloride was then reacted with 2-aminothiophene-3-carbonitrile in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) (THF) to yield the corresponding N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.org

Subsequent heating of 3-acetyl-2-aminothiophenes with acetic anhydride results in the formation of stable acetamides. mdpi.com This straightforward reaction highlights the utility of acylation in modifying the properties of aminothiophenes.

Table 1: Examples of Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | acs.org |

| 3-Acetyl-2-aminothiophene | Acetic anhydride | N-(3-Acetyl-2-thienyl)acetamide | mdpi.com |

Formation of Schiff Bases (Imines)nih.govuobaghdad.edu.iq

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. orgoreview.combyjus.com These compounds, characterized by a carbon-nitrogen double bond (C=N), are valuable intermediates in organic synthesis and are known for their diverse biological activities. orgoreview.combyjus.com The formation of Schiff bases is a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated. orgoreview.comlumenlearning.com

The synthesis of Schiff bases from this compound typically involves refluxing equimolar amounts of the aminothiophene and the respective aldehyde or ketone in a suitable solvent like ethanol, often with a few drops of a catalyst such as triethylamine. uobaghdad.edu.iq

The formation of an imine proceeds through a two-step mechanism:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. This results in the formation of a neutral tetrahedral intermediate called a carbinolamine. libretexts.orgpressbooks.pub

Dehydration: The carbinolamine is then protonated at the oxygen atom by an acid catalyst, converting the hydroxyl group into a better leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.orgpressbooks.pub

The reaction rate is pH-dependent, with the maximum rate typically observed at a weakly acidic pH of around 4 to 5. lumenlearning.compressbooks.pub

The formation of imines is a reversible process. lumenlearning.com Imines can be hydrolyzed back to the parent primary amine and the corresponding aldehyde or ketone by treatment with water, usually in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The large excess of water drives the equilibrium towards the hydrolysis products. masterorganicchemistry.com The mechanism of hydrolysis is the exact reverse of imine formation. masterorganicchemistry.com It begins with the protonation of the imine nitrogen, followed by the nucleophilic addition of water to the carbon of the C=N bond. masterorganicchemistry.com A series of proton transfers and the elimination of the amine leads to the regeneration of the carbonyl compound. masterorganicchemistry.com

Reactions with Aldehydes and Meldrum's Acidresearchgate.net

A significant reaction involving the amino group of this compound is the three-component condensation with aldehydes and Meldrum's acid. This reaction provides a convenient route for the synthesis of thieno[3,2-b]pyridin-5-one derivatives. researchgate.net In this process, 3-aminothiophenes, which can be generated in situ from the corresponding carboxylic acids, react with an aromatic aldehyde and Meldrum's acid to form the fused heterocyclic system. researchgate.net This multicomponent reaction is a powerful tool for building complex molecular structures in a single step.

Conversion to Hydrazide Derivativesmdpi.comnih.gov

The cyano group at the C-2 position of this compound can be converted to a hydrazide functional group. While direct conversion methods can be challenging, a common route involves the initial conversion of the nitrile to an ester, which is then reacted with hydrazine (B178648) hydrate (B1144303). researchgate.net For instance, a carboxylic acid can be converted to its ethyl ester by refluxing with thionyl chloride in ethanol. researchgate.net The resulting ester is then heated with hydrazine hydrate to yield the corresponding acyl hydrazide. researchgate.net These hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds, including coumarins, pyridines, and thiazoles. mdpi.com

Reactions at the Carbonitrile Group (C-2 Position)

The carbonitrile (CN) group at the C-2 position of the thiophene ring is a key site for chemical modification, offering a pathway to introduce other important functional groups.

Transformation to Carboxamide and Carboxylate Derivatives

The carbonitrile group can be readily transformed into a carboxamide or a carboxylate group, further expanding the synthetic utility of the this compound core.

The hydrolysis of the nitrile to a carboxamide (3-Aminothiophene-2-carboxamide) can be achieved under controlled conditions. This derivative serves as an important intermediate for further reactions. sigmaaldrich.com For instance, the aminothieno[2,3-b]pyridine-2-carboxamide has been prepared and subsequently reacted with triethyl orthoformate to yield a pyrimidine-4(3H)-one derivative. researchgate.net

Further hydrolysis, typically under more stringent acidic or basic conditions, can convert the carboxamide or directly the carbonitrile to the corresponding carboxylic acid (3-Aminothiophene-2-carboxylic acid) and its ester derivatives. These carboxylate derivatives are also valuable precursors. For example, phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization has been used to deliver thienopyridinone isomers. nih.gov

Annulation Reactions and Construction of Fused Heterocyclic Systems

One of the most significant applications of this compound is in annulation reactions, where a new ring is fused onto the thiophene core. This strategy has proven highly effective for the synthesis of a variety of biologically relevant fused heterocyclic systems.

Formation of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of fused heterocycles that have garnered considerable interest due to their diverse pharmacological properties. scielo.brijacskros.comnih.gov The reaction of this compound derivatives with various reagents can lead to the formation of this important scaffold.

A common approach involves the reaction of 2-aminothiophene-3-carbonitriles with reagents like urea (B33335) or isothiocyanates. ijacskros.comresearchgate.net For example, heating methyl 2-aminothiophene-3-carboxylate with urea leads to the formation of thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com Another method involves the reaction of 2-aminothiophene-3-carbonitrile with aryl isothiocyanates to yield thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net These reactions underscore the utility of the o-amino-nitrile functionality in constructing the pyrimidine (B1678525) ring.

The following table summarizes some examples of thieno[2,3-d]pyrimidine synthesis starting from aminothiophene precursors.

| Starting Material | Reagent(s) | Product | Reference |

| Methyl 2-aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4-diol | ijacskros.com |

| 2-Aminothiophene-3-carbonitrile | Aryl isothiocyanate | Thieno[2,3-d]pyrimidine derivatives | researchgate.net |

| 3-Aminothiophene-2-carboxamide | Triethyl orthoformate | Pyrimidine-4(3H)-one derivative | researchgate.net |

Synthesis of Thieno[3,2-b]pyridines

The synthesis of thieno[3,2-b]pyridines from this compound is a less commonly reported transformation compared to thieno[2,3-d]pyrimidines. However, multicomponent reactions have been developed that can lead to this isomeric fused system. For instance, one-pot reactions involving aromatic aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone, and malononitrile (B47326) can afford pyrido[3',2':4,5]thieno[3,2-b]pyridines. rsc.org

Synthesis of Thieno[2,3-b]pyridines

The construction of the thieno[2,3-b]pyridine (B153569) skeleton is a well-established application of this compound and its derivatives. researchgate.netnih.govmdpi.comresearchgate.netchemicalbook.comnih.gov These compounds are of interest for their potential biological activities. researchgate.net

One synthetic route involves the reaction of cyanopyridine-2(1H)-thiones with chloroacetonitrile (B46850) to give 3-aminothieno[2,3-b]pyridine-2-carbonitriles. researchgate.net These intermediates can then undergo further cyclization reactions. For example, condensation with triethyl orthoformate followed by treatment with hydrazine hydrate leads to the formation of 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidine. researchgate.net

Another approach involves the reaction of 3-cyanopyridin-2-thiol and its alkyl derivatives with halogenated compounds that have an electron-attracting group in the alpha-position, which yields 3-aminothieno[2,3-b]pyridine derivatives in high yields. nih.gov

The following table provides examples of reagents used in the synthesis of thieno[2,3-b]pyridines.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Cyanopyridine-2(1H)-thiones | Chloroacetonitrile | 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | researchgate.net |

| 3-Cyanopyridin-2-thiol derivatives | α-Halo compounds with electron-withdrawing groups | 3-Aminothieno[2,3-b]pyridine derivatives | nih.gov |

Polycondensation Reactions (e.g., with Diacetylferrocene)

Beyond the synthesis of discrete small molecules, this compound can also be employed in polycondensation reactions to create novel polymers. A notable example is its reaction with diacetylferrocene. This polycondensation reaction leads to the formation of polymers containing both thiophene and ferrocene (B1249389) units within the main chain. Such materials are of interest for their potential electronic and redox properties, stemming from the combination of the electron-rich thiophene and the organometallic ferrocene moieties. The reaction typically proceeds via condensation of the amino group of the thiophene with the acetyl groups of the ferrocene derivative. researchgate.net

Reactions Leading to Tetrahydrothieno[3,2-b]quinoline Derivatives

This compound is a valuable precursor for the synthesis of tetrahydrothieno[3,2-b]quinoline derivatives. benthamdirect.comresearchgate.netingentaconnect.com This class of compounds is formed by the fusion of a thiophene ring with a quinoline (B57606) system. The synthetic routes to these derivatives from this compound involve a series of chemical reactions. These transformations typically include Aldol condensation, alkylation, cyclocondensation, dehydration, chlorination, Wolff-Kishner reduction, acylation, and the Friedländer reaction. benthamdirect.comresearchgate.net

The general approach involves the reaction of this compound with various cyclic ketones or other suitable reagents that can undergo condensation and subsequent cyclization to form the fused quinoline ring system. The specific reaction conditions and the nature of the reactants determine the final structure of the tetrahydrothieno[3,2-b]quinoline derivative.

| Reaction Type | Description |

| Friedländer Annulation | The reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (such as a ketone) to form a quinoline. In this context, the amino group of this compound reacts with a suitable ketone. |

| Cyclocondensation | A reaction that forms a ring from one or more molecules, accompanied by the elimination of a small molecule like water or ammonia. This is a key step in forming the quinoline ring fused to the thiophene. |

| Alkylation | The transfer of an alkyl group from one molecule to another. This can be used to modify the starting materials or intermediates. |

| Acylation | The process of introducing an acyl group into a compound. This can be a step in building the necessary precursors for cyclization. |

Electrophilic and Nucleophilic Attack on the Thiophene Ring

The reactivity of the thiophene ring in this compound towards electrophilic and nucleophilic attack is governed by the electronic effects of the substituents. The amino group (-NH₂) at the C3 position is an electron-donating group, which activates the thiophene ring towards electrophilic substitution. Conversely, the carbonitrile group (-CN) at the C2 position is an electron-withdrawing group, which deactivates the ring.

The interplay of these two groups directs the regioselectivity of substitution reactions. The activating effect of the amino group is generally stronger, making the available positions on the thiophene ring more susceptible to electrophilic attack than an unsubstituted thiophene. The electron-donating nature of the amino group increases the electron density at the C4 and C5 positions, making them the most likely sites for electrophilic attack.

| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Reasoning |

| C4 | High | Low | Activated by the electron-donating amino group at C3. |

| C5 | Moderate | Moderate | Activated by the amino group at C3, but also influenced by the electron-withdrawing carbonitrile group at C2. |

Applications and Advanced Research Directions of 3 Aminothiophene 2 Carbonitrile Derivatives

Medicinal Chemistry and Biological Activity

The scaffold of 3-aminothiophene-2-carbonitrile is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of derivatives with significant biological activities. Researchers have extensively modified this core structure to explore and optimize its therapeutic potential across various disease models. The inherent chemical properties of the thiophene (B33073) ring, including its planarity and the presence of a sulfur atom, facilitate interactions with biological targets, making it a privileged structure in drug discovery. nih.gov

Derivatives of this compound have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer progression and the induction of apoptosis.

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines. Thiophene carboxamide derivatives have shown significant cytotoxicity against the human colorectal carcinoma cell line (HCT-116). nih.govnih.gov For instance, certain thiophene-3-carboxamide (B1338676) derivatives exhibit excellent anti-proliferative activity against HCT116 cells. nih.gov Dihydrothiophene-thiazoline hybrids have also been noted for their anticancer activity against HCT-116. nih.gov

Furthermore, the anti-angiogenic properties of these derivatives have been evaluated using Human Umbilical Vein Endothelial Cells (HUVECs). One potent derivative, compound 14d , was found to inhibit HUVEC tube formation in a dose-dependent manner, a crucial step in angiogenesis. nih.gov

Table 1: Cytotoxic and Inhibitory Activity of Selected Thiophene Derivatives

| Compound / Derivative Class | Cell Line / Target | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Thiophene Carboxamide (5 ) | HepG-2 | Cytotoxic | - | nih.gov |

| Thiophene Carboxamide (21 ) | HepG-2 | Cytotoxic | - | nih.gov |

| Thiophene-3-carboxamide (14d ) | HCT116 | Anti-proliferative | - | nih.gov |

| Thiophene-3-carboxamide (14d ) | VEGFR-2 | Inhibitory | 191.1 nM | nih.gov |

| Thiophene Carboxamide (5 ) | VEGFR-2 | Inhibitory | 0.59 µM | nih.gov |

| Thiophene Carboxamide (21 ) | VEGFR-2 | Inhibitory | 1.29 µM | nih.gov |

| Thienopyrrole (3b ) | HepG-2 | Antiproliferative | 3.105 µM | mdpi.com |

| Thienopyrrole (3b ) | PC-3 | Antiproliferative | 2.15 µM | mdpi.com |

| Thienopyrrole (3b ) | VEGFR-2 | Inhibitory | 0.126 µM | mdpi.com |

| Pyrrolothienopyrimidine (4c ) | HepG-2 | Antiproliferative | 3.023 µM | mdpi.com |

| Pyrrolothienopyrimidine (4c ) | PC-3 | Antiproliferative | 3.12 µM | mdpi.com |

| Pyrrolothienopyrimidine (4c ) | VEGFR-2 | Inhibitory | 0.075 µM | mdpi.com |

A primary mechanism for the anticancer activity of these thiophene derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org VEGFR-2 is a key receptor tyrosine kinase implicated in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govdovepress.com By blocking VEGFR-2 signaling, these compounds can effectively stifle a tumor's supply of nutrients and oxygen. rsc.org

Several series of thiophene derivatives have been synthesized and identified as potent VEGFR-2 inhibitors. nih.govnih.govresearchgate.net For example, thiophene carboxamides and fused thienopyrrole derivatives have demonstrated significant VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar to low micromolar range. nih.govmdpi.com The mechanism of action involves the compounds binding to the ATP-binding site of the kinase, competing with ATP and thus preventing the receptor's activation and downstream signaling. rsc.org This inhibition of VEGFR-2 phosphorylation has been confirmed in cellular assays. nih.govmdpi.com

The structure-activity relationship (SAR) is crucial for optimizing the anticancer potency and selectivity of this compound derivatives. Studies have shown that the nature and position of substituents on the thiophene and appended rings significantly influence biological activity. mdpi.com

For fused thienopyrimidine and thienopyrrole systems, substitutions on the phenyl ring play a key role. For instance, in one series, a bromo-substituted derivative showed higher cytotoxicity on HepG2 and PC-3 cell lines compared to fluoro or methyl-substituted analogs. mdpi.com The presence of electron-donating groups like a methyl group sometimes resulted in lower cytotoxic activity. mdpi.com The sulfur atom within the thiophene ring itself is considered an excellent feature for enhancing drug-receptor interactions, potentially through hydrogen bonding. nih.gov Furthermore, using the thiophene ring as a bio-isosteric replacement for a phenyl ring can improve physicochemical properties and metabolic stability. nih.gov

Thiophene derivatives have been investigated for their potential against neglected tropical diseases, including leishmaniasis. Previous research has indicated that aminothiophene derivatives possess antileishmanial activity. nih.gov These findings highlight the broad-spectrum biological potential of the thiophene scaffold and suggest a promising avenue for the development of new treatments for parasitic infections.

The thiophene core is present in various compounds exhibiting anti-inflammatory properties. nih.gov Research into derivatives of this compound has yielded compounds with notable anti-inflammatory effects. The versatility of the thiophene scaffold allows for the synthesis of diverse structures that can interact with inflammatory pathways, positioning these derivatives as candidates for the development of novel anti-inflammatory agents.

Antitubercular Agents

The search for new drugs to combat tuberculosis (TB), especially drug-resistant strains, is a global health priority. nih.gov Derivatives of 2-aminothiophene have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov

Research has focused on synthesizing libraries of 2-aminothiophene compounds and testing their efficacy. One notable study reported a derivative, compound 33 , which demonstrated remarkable potency against the Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.23 μM. nih.gov This compound also showed impressive activity against Mtb strains resistant to common drugs like isoniazid, rifampicin, and fluoroquinolones, with MIC values ranging from 0.20 to 0.44 μM. nih.gov The presumed mechanism of action for this compound is the inhibition of Pks13, an essential enzyme in the mycolic acid biosynthetic pathway of Mtb. nih.gov

Another area of exploration is the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) series. nih.gov While initial analogs showed poor activity against wild-type Mtb, they were effective against a recombinant strain with reduced expression of the signal peptidase LepB. nih.gov Through structural modifications, researchers identified a potent inhibitor, 17af , with an IC₉₀ of 1.2 μM against the wild-type strain and enhanced activity against the LepB-deficient strain (IC₉₀ = 0.41 μM), suggesting a pathway-specific mechanism. nih.gov

| Compound Series | Key Compound | Activity (MIC/IC) | Target/Pathway |

|---|---|---|---|

| 2-Aminothiophenes | Compound 33 | 0.23 µM (Mtb H37Rv) | Pks13 (Mycolic Acid Biosynthesis) |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamides (TPA) | 17af | IC₉₀ = 1.2 µM (Wild-Type Mtb) | LepB-related pathway |

Antiviral Activity (e.g., Dengue Virus Inhibitors, Influenza Virus Polymerase Inhibitors)

The 2-aminothiophene scaffold is recognized as a structural motif in compounds with potent antiviral properties, including activity against Dengue virus and Influenza virus. nih.gov

Dengue Virus Inhibitors: The Dengue virus (DENV) NS2B/NS3 protease is an essential enzyme for viral replication, making it a prime target for antiviral drug design. nih.gov While much research has focused on the non-prime side of the protease's active site, studies have shown that the prime side also plays a crucial role in binding affinity. nih.gov This has led to the design of inhibitors that can exploit both sides of the active site. nih.gov Although specific this compound derivatives as direct DENV inhibitors are still under broad investigation, the general class of 2-aminothiophenes is noted for its potential in developing pan-serotype dengue virus inhibitors. nih.gov

Influenza Virus Polymerase Inhibitors: The influenza virus RNA-dependent RNA polymerase (RdRP) is a key target for developing new anti-influenza drugs, especially given the rise of strains resistant to existing medications. genscript.comnih.gov The RdRP is a complex of three subunits (PA, PB1, and PB2), and inhibiting their interaction can disrupt viral replication. genscript.comnih.gov